molecular formula C16H13BrO3 B8722761 4-(2-Bromopropanoyl)phenyl benzoate CAS No. 35282-40-7

4-(2-Bromopropanoyl)phenyl benzoate

Cat. No.: B8722761
CAS No.: 35282-40-7
M. Wt: 333.18 g/mol
InChI Key: RVZGNNYQEQMALE-UHFFFAOYSA-N
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Description

4-(2-Bromopropanoyl)phenyl benzoate ( 35282-40-7) is a synthetic organic compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 g/mol . This compound serves as a versatile chemical intermediate in research and development, particularly in the synthesis of more complex molecules for pharmaceutical and fine chemical applications . Its structure features both a benzoate ester and a bromopropanone functional group, which are valuable handles for further chemical transformations. The bromine atom is a reactive site amenable to cross-coupling reactions, while the ester group can be modified under various conditions. Available with a typical purity of 85.0% to 99.8%, it is supplied as a solid and should be stored in a cool, dry environment, ideally under an inert atmosphere . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35282-40-7

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

[4-(2-bromopropanoyl)phenyl] benzoate

InChI

InChI=1S/C16H13BrO3/c1-11(17)15(18)12-7-9-14(10-8-12)20-16(19)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

RVZGNNYQEQMALE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 4 2 Bromopropanoyl Phenyl Benzoate and Analogous Structures

Strategic Approaches to the α-Bromoketone Moiety

The formation of the C-Br bond at the carbon adjacent to the ketone in 4-(2-bromopropanoyl)phenyl benzoate (B1203000) can be achieved through several strategic approaches. The most common of these involves the electrophilic halogenation of a ketone, which proceeds through an enol or enolate intermediate.

Enol-Mediated Electrophilic α-Halogenation of Carbonyl Compounds

The α-halogenation of aldehydes and ketones in the presence of an acid is a classic and widely utilized transformation in organic chemistry. libretexts.orglibretexts.org This reaction hinges on the acid-catalyzed tautomerization of the carbonyl compound to its corresponding enol, which acts as the nucleophile, attacking an electrophilic halogen source. libretexts.orgmasterorganicchemistry.com

The synthesis of 4-(2-bromopropanoyl)phenyl benzoate via this route would begin with the precursor, 4-propanoylphenyl benzoate. In the presence of an acid catalyst, the carbonyl oxygen of the ketone is protonated, which significantly increases the acidity of the α-hydrogens. masterorganicchemistry.commasterorganicchemistry.com A weak base, which can be the solvent or the conjugate base of the acid catalyst, then abstracts an α-proton, leading to the formation of an enol intermediate. libretexts.orgmasterorganicchemistry.com This enol, with its electron-rich double bond, readily attacks molecular bromine (Br₂) or another source of electrophilic bromine. masterorganicchemistry.com The subsequent loss of a proton from the carbonyl oxygen regenerates the acid catalyst and yields the final α-bromoketone product. libretexts.org Various acids, such as hydrobromic acid (HBr) or acetic acid (AcOH), can be employed to facilitate this reaction. masterorganicchemistry.com

The general mechanism for the acid-catalyzed bromination of a ketone is as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the ketone more reactive. libretexts.org

Enol formation: A base removes a proton from the α-carbon, leading to the formation of the enol. libretexts.org

Nucleophilic attack: The electron-rich double bond of the enol attacks the electrophilic bromine. masterorganicchemistry.com

Deprotonation: The protonated α-bromoketone is deprotonated to yield the final product and regenerate the acid catalyst. masterorganicchemistry.com

The rate law for the acid-catalyzed α-halogenation of a ketone can be expressed as: Rate = k[ketone][H⁺] libretexts.orgopenstax.org

For unsymmetrical ketones, such as a hypothetical precursor to an analogue of this compound where the alkyl chain is longer, the issue of regioselectivity arises. In acid-catalyzed halogenations, the reaction typically proceeds through the more stable, more substituted enol intermediate. openstax.orgwikipedia.org This generally leads to the formation of the thermodynamically favored product, with the halogen being introduced at the more substituted α-carbon. wikipedia.org However, strategies have been developed to achieve bromination at the less substituted, or kinetically favored, position. One such method involves a nonselective bromination followed by a selective debromination, which under thermodynamically controlled conditions can yield the terminally brominated ketone. nih.gov

Reaction Condition Major Product Control
Short reaction timeInternally brominatedKinetic
Longer reaction timeTerminally brominatedThermodynamic

This table illustrates the general principle of controlling regioselectivity in the bromination of unsymmetrical ketones based on reaction time.

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the α-bromination of ketones, often favored over molecular bromine due to its solid nature and safer handling. researchgate.netorganic-chemistry.org NBS can be used under various conditions, including with radical initiators like azobisisobutyronitrile (AIBN) or with acid catalysts. researchgate.netnih.gov For instance, the α-bromination of acetophenones has been effectively carried out using NBS in the presence of p-toluenesulfonic acid. researchgate.net The use of NBS in conjunction with a catalyst can offer milder reaction conditions and improved yields. researchgate.net For example, ammonium (B1175870) acetate (B1210297) has been shown to be an effective catalyst for the α-bromination of both cyclic and acyclic ketones with NBS. rsc.org

Catalyst/Condition Substrate Type Yield Reference
p-Toluenesulfonic acidAcetophenonesGood researchgate.net
Ammonium AcetateCyclic KetonesGood rsc.org
Ammonium AcetateAcyclic KetonesGood rsc.org
Active Aluminum OxideAralkyl KetonesExcellent nih.gov
UV-vis irradiationAromatic & Aliphatic CarbonylsGood researchgate.net

This table summarizes various catalytic systems and conditions for the α-bromination of ketones using NBS.

Reductive Halogenation Strategies for α-Haloketone Formation

An alternative and innovative approach for the synthesis of unsymmetrical α-haloketones is through the reductive halogenation of α,β-unsaturated ketones. organic-chemistry.orgnih.gov This method allows for the selective installation of a halogen atom at a specific α-position. organic-chemistry.orghku.hk A notable example involves the use of a triphenylphosphine (B44618) oxide catalyst, trichlorosilane (B8805176) as a reducing agent, and an N-halosuccinimide as the electrophilic halogen source. organic-chemistry.orgnih.gov This strategy has proven effective in producing α-bromoketones with high efficiency (73–85% yield) and can be scaled up. organic-chemistry.org

Chemoselective Addition Reactions for α-Haloketone Synthesis

Chemoselective reactions are crucial for the synthesis of α-haloketones to avoid unwanted side reactions. One effective method involves the addition of halomethyllithium carbenoids to Weinreb amides. nih.govorganic-chemistry.orgacs.orgresearchgate.net This approach allows for the straightforward synthesis of various functionalized α,β-unsaturated α'-haloketones at low temperatures, such as -78 °C. nih.govacs.orgresearchgate.net The stability of the tetrahedral intermediate formed with Weinreb amides prevents a second addition of the carbenoid, thus avoiding the formation of carbinol byproducts. organic-chemistry.org This method has been shown to be efficient, with yields reaching up to 96%, and is compatible with a range of substrates, including those with aromatic and heteroaromatic systems. organic-chemistry.org

Another strategy for chemoselective synthesis involves the reaction of difluoroenolates with α-haloketones. nih.gov These reactions, carried out under mild conditions, yield difluorinated bromohydrins and chlorohydrins without subsequent cyclization or rearrangement. nih.gov The difluoroenolates can be generated in situ from fluorinated gem-diols, which then react selectively with the carbonyl group of the α-haloketone. nih.gov

A patent describes a three-step synthesis to obtain 4-bromoacetyl-2-methyl benzoate, which includes an α-halogenated ketone synthesis reaction using a halogenated reagent like bromosuccinimide. google.com

Asymmetric Synthesis of α-Halocarbonyl Compounds

The development of asymmetric methods for the synthesis of α-halocarbonyl compounds is of significant interest for accessing enantiomerically pure molecules. researchgate.net These chiral building blocks are valuable in the synthesis of pharmaceuticals and other biologically active compounds. Asymmetric synthesis aims to create new chemical bonds in a stereocontrolled and enantiocontrolled manner. researchgate.net

Modern approaches to asymmetric synthesis include the use of chiral catalysts, auxiliaries, and reagents to control the stereochemical outcome of a reaction. researchgate.netfrontiersin.org For instance, the reaction of chiral crystals of achiral amides with n-butyllithium has been shown to produce optically active alcohols with enantiomeric excesses ranging from 17% to 84%. rsc.org While this example leads to an alcohol, the principles of using a chiral environment to induce asymmetry are applicable to the synthesis of α-haloketones.

Catalytic asymmetric synthesis has seen significant advancements, employing transition metals with chiral ligands, organocatalysts, and biocatalysts to achieve high levels of enantioselectivity. frontiersin.org For example, a multi-catalyst system has been used for the asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs) with good yields and high enantiomeric excess. frontiersin.org These advanced catalytic methods represent a promising avenue for the enantioselective synthesis of α-bromoketones analogous to the moiety found in this compound.

Synthetic Routes to the Phenyl Benzoate Ester Unit

The phenyl benzoate portion of the target molecule is an ester formed from the condensation of a phenol (B47542) with benzoic acid or its derivatives. medchemexpress.comnih.gov

Nucleophilic Acyl Substitution Reactions for Esterification

Nucleophilic acyl substitution is a fundamental reaction for the formation of esters. masterorganicchemistry.com This reaction typically involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.orgkhanacademy.org

A common and effective method for the synthesis of phenyl benzoate is the Schotten-Baumann reaction. chemguideforcie.co.ukyoutube.com This reaction utilizes a benzoyl chloride and a phenol in the presence of an aqueous base, such as sodium hydroxide (B78521). youtube.comlibretexts.org The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride. chemguideforcie.co.ukyoutube.com This method is often vigorous and can be completed in a relatively short time. youtube.comlibretexts.org

The following table summarizes a typical procedure for the synthesis of phenyl benzoate via the Schotten-Baumann reaction:

ReactantsReagentsConditionsProduct
PhenolBenzoyl Chloride, 10% Sodium HydroxideVigorous shaking for 15-30 minutesPhenyl Benzoate

Data compiled from multiple sources. youtube.comyoutube.comstansacademy.com

Recrystallization from ethanol (B145695) is a common method for the purification of the crude phenyl benzoate product. youtube.comlibretexts.orgyoutube.com

Condensation Reactions for Phenyl Benzoate Backbone Formation

Direct condensation of a phenol with a carboxylic acid to form a phenyl benzoate is also possible, though often less reactive than using an acyl chloride. chemguideforcie.co.uk Phenyl benzoate is formally considered the product of the condensation of phenol and benzoic acid. medchemexpress.comnih.gov

An alternative route involves the pyrolysis of alkali metal o-halobenzoates with alkali metal benzoates. For example, heating a mixture of potassium o-bromobenzoate and potassium benzoate can lead to the formation of phenyl benzoate. google.com

Synthesis of Substituted Phenyl Benzoate Derivatives

The synthesis of substituted phenyl benzoate derivatives allows for the exploration of structure-activity relationships and the development of analogues of the target compound. These derivatives can be prepared by using substituted phenols or substituted benzoyl chlorides in the esterification reactions described above.

For example, the synthesis of 4-nitro-benzoate derivatives has been reported by reacting resorcinol (B1680541) or p-cresol (B1678582) with 4-nitro-benzoyl chloride in the presence of ethanolic sodium hydroxide. researchgate.net Similarly, a range of alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives have been synthesized and their spectral properties studied. acs.org The synthesis of 4-acetylphenyl benzoate has also been described as a precursor for more complex heterocyclic structures. researchgate.net

The reactivity of these reactions can be influenced by the nature and position of the substituents on both the phenolic and benzoic acid components.

Convergent and Divergent Synthetic Strategies for this compound

A divergent synthesis , on the other hand, would start from a common precursor, such as 4-hydroxyacetophenone. This starting material could first be esterified with benzoyl chloride to form 4-acetylphenyl benzoate. researchgate.net Subsequent reactions, such as bromination at the alpha-position of the acetyl group, would then lead to the final product. This strategy is particularly useful for creating a library of related compounds, as the common intermediate can be modified in various ways to generate a range of analogues.

The choice between a convergent and a divergent strategy depends on the specific goals of the synthesis, such as the desired quantity of the final product and the need for structural analogues.

Sequential Functional Group Introduction

The construction of this compound logically proceeds from a simpler, commercially available precursor, 4-hydroxypropiophenone. This starting material contains the core propiophenone (B1677668) structure and a hydroxyl group that serves as a handle for introducing the benzoate ester. Two primary retrosynthetic pathways can be envisioned for the target molecule, differing in the order of the two key transformations: α-bromination of the ketone and O-benzoylation of the phenol.

Route A: Bromination followed by Benzoylation

This synthetic route commences with the selective α-bromination of 4-hydroxypropiophenone to form the intermediate, 4-hydroxy-α-bromopropiophenone. A significant challenge in this step is to prevent the competing electrophilic bromination of the electron-rich phenol ring. Research has shown that the use of cupric bromide (CuBr₂) is an effective method for achieving selective α-bromination. google.com The reaction is typically performed at elevated temperatures in a mixed solvent system, such as ethyl acetate and chloroform, to afford the desired intermediate in high yield. google.com

The second step involves the esterification of the phenolic hydroxyl group of 4-hydroxy-α-bromopropiophenone. This is commonly achieved through a Schotten-Baumann reaction, which utilizes benzoyl chloride in the presence of an aqueous base like sodium hydroxide. scribd.comyoutube.comprepchem.com The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion and yielding the final product, this compound. scribd.com

Route B: Benzoylation followed by Bromination

An alternative sequence involves first protecting or modifying the hydroxyl group via benzoylation, followed by the α-bromination of the resulting ketone. In this approach, 4-hydroxypropiophenone is first reacted with benzoyl chloride under Schotten-Baumann conditions to form 4-propiophenyl benzoate. scribd.comyoutube.com

Subsequently, the intermediate 4-propiophenyl benzoate is subjected to α-bromination. This step can be accomplished using various brominating agents, such as bromine in a suitable solvent, to introduce the bromine atom at the carbon adjacent to the carbonyl group. This sequence avoids the issue of ring bromination as the activating hydroxyl group has been converted to a deactivating benzoate ester.

Reaction Step Reagents and Conditions Product Yield Reference
Route A: Step 1 4-hydroxypropiophenone, Cupric Bromide, Ethyl acetate/Chloroform, Reflux4-hydroxy-α-bromopropiophenone95% google.com
Route A: Step 2 4-hydroxy-α-bromopropiophenone, Benzoyl Chloride, 10% NaOH(aq)This compoundHigh scribd.comyoutube.com
Route B: Step 1 4-hydroxypropiophenone, Benzoyl Chloride, 10% NaOH(aq)4-propiophenyl benzoateNear Theoretical prepchem.com
Route B: Step 2 4-propiophenyl benzoate, BromineThis compoundN/A

Considerations for Selectivity in Multifunctional Precursors

The efficient synthesis of this compound hinges on controlling selectivity at various stages, particularly when handling intermediates that possess multiple reactive sites.

A primary challenge arises during the bromination of 4-hydroxypropiophenone. The phenolic hydroxyl group is a potent activating group for electrophilic aromatic substitution. Consequently, standard bromination conditions (e.g., Br₂ with a Lewis acid) can lead to a mixture of products, including undesired bromination of the benzene (B151609) ring, in addition to the intended α-bromination of the ketone. google.com This side reaction significantly reduces the yield of the desired 4-hydroxy-α-bromopropiophenone.

To overcome this lack of selectivity, specific reagents have been developed. The use of cupric bromide as the brominating agent has been demonstrated to be a highly selective method for the α-bromination of ketones in the presence of an activated aromatic ring. google.com The reaction mechanism is thought to involve the formation of a copper enolate, which then undergoes intramolecular bromine transfer, thus favoring α-substitution over ring substitution. This method provides a quantitative yield of 4-hydroxy-α-bromopropiophenone, highlighting the importance of reagent choice in directing the outcome of a reaction involving a multifunctional precursor. google.com

Another point of consideration is the chemoselectivity during the benzoylation step in Route A. The intermediate, 4-hydroxy-α-bromopropiophenone, contains both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom. The basic conditions of the Schotten-Baumann reaction, while necessary for activating the phenol, could potentially promote side reactions such as nucleophilic substitution of the α-bromo group or elimination to form an α,β-unsaturated ketone. However, the much greater reactivity of the phenoxide ion towards acylation compared to these other pathways allows for the selective formation of the desired ester under carefully controlled conditions.

Mechanistic Organic Chemistry of 4 2 Bromopropanoyl Phenyl Benzoate Transformations

Reaction Pathways Involving the α-Bromoketone Moiety

The α-bromoketone unit is a versatile functional group characterized by an electrophilic carbon atom adjacent to the carbonyl group, which is activated by the electron-withdrawing nature of both the bromine atom and the carbonyl oxygen. This electronic arrangement dictates its reactivity towards nucleophiles, bases, and rearrangement-promoting conditions.

Nucleophilic Substitution Reactions at the α-Carbon Center

The carbon atom bearing the bromine in 4-(2-bromopropanoyl)phenyl benzoate (B1203000) is highly susceptible to nucleophilic attack. These reactions typically proceed via an S\textsubscript{N}2 mechanism, where a nucleophile displaces the bromide ion. The electrophilicity of the α-carbon is significantly enhanced by the adjacent carbonyl group, which helps to stabilize the transition state.

A variety of nucleophiles can be employed in these substitution reactions, leading to a wide array of derivatives. For instance, reaction with amines would yield α-aminoketones, while reaction with thiolates would produce α-thioketones. The general mechanism involves the backside attack of the nucleophile on the α-carbon, resulting in the inversion of stereochemistry if the carbon is chiral.

Nucleophile (Nu⁻)ProductReaction Type
R-NH₂ (Amine)4-(2-Alkylaminopropanoyl)phenyl benzoateAmination
R-S⁻ (Thiolate)4-(2-Alkylthiopropanoyl)phenyl benzoateThioalkylation
CN⁻ (Ccyanide)4-(2-Cyanopropanoyl)phenyl benzoateCyanation
N₃⁻ (Azide)4-(2-Azidopropanoyl)phenyl benzoateAzidation

Elimination Reactions Leading to α,β-Unsaturated Carbonyl Systems

In the presence of a non-nucleophilic base, 4-(2-bromopropanoyl)phenyl benzoate can undergo an elimination reaction to form an α,β-unsaturated ketone. This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the β-carbon and the concurrent departure of the bromide ion. The presence of the ester group on the phenyl ring is not expected to significantly influence this reaction pathway.

The formation of the conjugated system is a strong thermodynamic driving force for this reaction. The general scheme involves the deprotonation at the β-position by a base, leading to the formation of a double bond between the α and β carbons and the expulsion of the bromide leaving group.

BaseProductReaction Type
Triethylamine (Et₃N)4-(Prop-1-en-2-oyl)phenyl benzoateDehydrobromination
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)4-(Prop-1-en-2-oyl)phenyl benzoateDehydrobromination

Rearrangement Reactions of α-Haloketones

One of the most notable reactions of α-haloketones is the Favorskii rearrangement, which occurs in the presence of a base to yield carboxylic acid derivatives. wikipedia.orgddugu.ac.inslideshare.netorganic-chemistry.orgyoutube.com For this compound, treatment with a base like sodium hydroxide (B78521) would be expected to lead to a rearranged carboxylic acid. If an alkoxide is used as the base, the corresponding ester would be formed. wikipedia.orgyoutube.com

The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl group), generating an enolate which then undergoes intramolecular S\textsubscript{N}2 reaction to displace the bromide and form the cyclopropanone. Subsequent nucleophilic attack by hydroxide or alkoxide on the carbonyl carbon of the strained cyclopropanone leads to the opening of the three-membered ring to give the more stable carbanion, which upon protonation yields the final rearranged product. wikipedia.org

When enolate formation is not possible, an alternative mechanism known as the pseudo-Favorskii or quasi-Favorskii rearrangement may occur. wikipedia.org

BaseExpected ProductKey Intermediate
NaOH (aq)2-(4-(Benzoyloxy)phenyl)propanoic acidCyclopropanone
NaOR' (in R'OH)Alkyl 2-(4-(benzoyloxy)phenyl)propanoateCyclopropanone
R₂NH (Amine)2-(4-(Benzoyloxy)phenyl)propanamideCyclopropanone

Reactivity in Organometallic Cross-Coupling Reactions

The α-bromoketone moiety can participate in organometallic cross-coupling reactions, although the ester functionality might also be reactive under certain conditions. For instance, a Suzuki-Miyaura coupling could potentially be achieved at the C-Br bond. researchgate.netrsc.orgnih.gov This palladium-catalyzed reaction would involve the coupling of the α-keto carbon with an organoboron reagent, such as a boronic acid or ester. nih.gov

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.

Coupling PartnerCatalyst/LigandExpected ProductReaction Name
R-B(OH)₂Pd(PPh₃)₄4-(2-Aryl/Alkylpropanoyl)phenyl benzoateSuzuki-Miyaura Coupling
AlkenePd(OAc)₂4-(2-Propenoyl)phenyl benzoate derivativeHeck Reaction

Reactivity Profile of the Phenyl Benzoate Ester Functionality

The phenyl benzoate group in this compound is an ester of a carboxylic acid and a phenol (B47542). This functionality is susceptible to nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the ester.

Nucleophilic Acyl Substitution Mechanisms of Esters

Nucleophilic acyl substitution reactions of phenyl benzoates can proceed through either a stepwise (addition-elimination) or a concerted mechanism. researchgate.netnih.gov In the stepwise mechanism, the nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (the phenoxide). For many reactions of phenyl benzoates with anionic nucleophiles, studies on related systems suggest a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-determining step. nih.gov

The reactivity of the ester can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and conditions that favor the formation of the tetrahedral intermediate will promote the reaction.

Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield 4-hydroxy-2-bromopropiophenone and benzoic acid. Basic hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can lead to the exchange of the phenyl group for an alkoxy group, a process known as transesterification. researchgate.net

Aminolysis: Amines can react with the ester to form the corresponding amide of benzoic acid and release 4-hydroxy-2-bromopropiophenone.

ReagentConditionsProductsReaction Type
H₂O / H⁺ or OH⁻Heat4-Hydroxy-2-bromopropiophenone + Benzoic AcidHydrolysis
R'OH / H⁺ or BaseHeat4-Hydroxy-2-bromopropiophenone + Benzoic acid R'-esterTransesterification
R'NH₂Heat4-Hydroxy-2-bromopropiophenone + N-R'-BenzamideAminolysis

Transesterification Processes

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy or aryloxy group. rsc.orgmasterorganicchemistry.comucla.edu In the case of this compound, the benzoate ester moiety is the site of this transformation. The reaction can be catalyzed by either acids or bases, each proceeding through a distinct mechanism. masterorganicchemistry.com

Under acidic conditions, the process is initiated by the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original phenoxy group (or a substituted phenol in this case) yields the new ester. masterorganicchemistry.comucla.edu The reaction is reversible, and an excess of the reacting alcohol is often used to drive the equilibrium towards the desired product. ucla.edu

Basic-catalyzed transesterification, on the other hand, involves the direct nucleophilic attack of an alkoxide or phenoxide on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the leaving group—in this instance, the 4-(2-bromopropanoyl)phenoxide ion. masterorganicchemistry.com

The table below summarizes the key aspects of acid- and base-catalyzed transesterification of the benzoate ester in this compound.

CatalystInitiating StepKey IntermediateLeaving Group
Acid (e.g., H₂SO₄)Protonation of carbonyl oxygenTetrahedral carbocation4-(2-Bromopropanoyl)phenol
Base (e.g., NaOR)Nucleophilic attack by alkoxideTetrahedral alkoxide4-(2-Bromopropanoyl)phenoxide

Reduction Reactions of Esters

The reduction of the ester and ketone functionalities in this compound can lead to a variety of products depending on the reducing agent and reaction conditions.

The ester group can be reduced to a primary alcohol. libretexts.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as esters are less reactive than aldehydes or ketones. towson.edu The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the phenoxide leaving group to form an aldehyde, which is subsequently reduced further to the primary alcohol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for ester reduction. towson.edu However, specific reagents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce esters to aldehydes at low temperatures. libretexts.orglibretexts.org

The aromatic ketone can also be reduced. Catalytic hydrogenation can reduce aryl alkyl ketones to the corresponding alkanes. libretexts.orgopenstax.org Other methods for the complete reduction of the ketone to a methylene (B1212753) group include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). youtube.commasterorganicchemistry.com These methods are generally effective for aromatic ketones. youtube.com

The following table outlines potential reduction products of this compound based on the reagent used.

ReagentFunctional Group TargetedPotential Product(s)
LiAlH₄Ester and Ketone4-(1-Hydroxy-2-bromopropyl)phenylmethanol and Benzoic acid
DIBAL-H (-78 °C)Ester4-(2-Bromopropanoyl)benzaldehyde
H₂/Pd-CKetone4-(Propyl)phenyl benzoate
Zn(Hg), HClKetone4-(Propyl)phenyl benzoate
N₂H₄, KOH, heatKetone4-(Propyl)phenyl benzoate

Interactions and Synergistic Reactivity Between the Bromopropanoyl and Benzoate Moieties

The presence of two reactive functional groups on the same molecule, this compound, raises the possibility of intramolecular interactions and synergistic reactivity. nih.govbowen.edu.ngoup.com The electron-withdrawing nature of the benzoate group can influence the reactivity of the α-bromo ketone, and vice versa.

The α-bromo ketone moiety is a potent electrophile and is susceptible to nucleophilic substitution reactions. up.ac.zanih.govmasterorganicchemistry.com The bromine atom can be displaced by a variety of nucleophiles. Furthermore, under basic conditions, dehydrobromination can occur to yield an α,β-unsaturated ketone. libretexts.orglibretexts.orgopenstax.org

A key question is whether the two functional groups can react with each other under certain conditions. For instance, intramolecular cyclization could potentially occur. However, the rigid aromatic spacer between the two groups makes direct intramolecular reactions that would form small rings highly unlikely.

The electronic effects of one group on the other are more probable. The benzoate group, being electron-withdrawing, would slightly increase the electrophilicity of the ketone's carbonyl carbon. This could, in turn, affect the rate of nucleophilic attack at the ketone or the acidity of the α-proton. Conversely, the bromopropanoyl group's electron-withdrawing character would influence the electron density of the aromatic ring and potentially affect the ease of transesterification.

While direct intramolecular reactions may be sterically hindered, the presence of both functionalities allows for the design of sequential or one-pot multi-step transformations. For example, a reaction could first target the more reactive α-bromo ketone, followed by a transformation of the ester group, or vice-versa. The specific reaction conditions would determine the selectivity.

The study of bifunctional molecules often reveals complex reactivity patterns that are not simply the sum of the individual functional groups' reactivities. nih.govacs.orgacs.org Further experimental investigation into the specific reaction kinetics and product distributions for this compound under various conditions would be necessary to fully elucidate the extent of any synergistic effects.

Advanced Applications of 4 2 Bromopropanoyl Phenyl Benzoate in Synthetic Organic Chemistry

Precursor Role in Heterocyclic Compound Synthesis

The presence of the α-bromo ketone functionality in 4-(2-Bromopropanoyl)phenyl benzoate (B1203000) makes it an ideal starting material for the construction of various heterocyclic rings. This is primarily due to the electrophilic nature of the carbon atom bearing the bromine, which readily reacts with nucleophiles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Thiazoles)

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in biologically active compounds. nih.govmdpi.comfrontiersin.org 4-(2-Bromopropanoyl)phenyl benzoate can be effectively utilized in the synthesis of substituted pyrroles and thiazoles.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a classic method for forming the pyrrole ring. ajrconline.org While direct literature on the use of this compound in this specific reaction is scarce, the underlying principle involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. The α-bromo ketone can be a precursor to the required 1,4-dicarbonyl system through various synthetic manipulations. For instance, reaction with a suitable enolate followed by further transformations could generate the necessary dicarbonyl intermediate for cyclization into a pyrrole ring. organic-chemistry.orgrsc.orggoogle.com

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. In this context, this compound serves as the α-haloketone component. The reaction proceeds by nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine, followed by cyclization and dehydration to afford the thiazole ring. This method allows for the introduction of the 4-(benzoyloxy)phenyl group at the 2-position of the thiazole ring, with further substitution possible depending on the choice of thioamide. orientjchem.orgnih.govchemicalbook.comnih.gov

HeterocycleSynthetic MethodKey Reactants
PyrrolePaal-Knorr Synthesis (modified)1,4-Dicarbonyl precursor (from this compound) and an amine/ammonia
ThiazoleHantzsch Thiazole SynthesisThis compound and a thioamide

Synthesis of Sulfur- and Oxygen-Containing Heterocycles

Beyond nitrogen heterocycles, this compound is also a valuable precursor for heterocycles containing sulfur and oxygen.

Sulfur-Containing Heterocycles: The reactivity of the α-bromo ketone can be exploited for the synthesis of various sulfur-containing rings. For example, reaction with sodium sulfide (B99878) or other sulfur nucleophiles can lead to the formation of thiophenes or other sulfur-containing heterocycles, although specific examples with this substrate are not extensively documented in readily available literature.

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles, such as furans, can be envisioned through pathways analogous to the Paal-Knorr synthesis. This would typically involve the generation of a 1,4-dicarbonyl intermediate from this compound, followed by acid-catalyzed cyclization and dehydration.

Building Block for Carbon-Carbon Bond Formation Reactions

The reactivity of this compound extends to its use as a building block in fundamental carbon-carbon bond-forming reactions, which are central to the construction of complex organic molecules.

Utility in Aldol-Type Reactions

The α-bromo ketone moiety can participate in aldol-type reactions. youtube.com While the bromine atom complicates the direct formation of an enolate at the α-position, it can be displaced by a suitable nucleophile to generate an intermediate that can then undergo an aldol (B89426) reaction. Alternatively, the ketone can act as the electrophilic partner in an aldol addition with a pre-formed enolate. This allows for the formation of β-hydroxy ketones, which are valuable synthetic intermediates.

Transformations to α,β-Unsaturated Ketones for Further Cycloadditions (e.g., Diels-Alder)

A key transformation of this compound involves its conversion to an α,β-unsaturated ketone. This is typically achieved through an elimination reaction, where the bromine atom and a proton on the adjacent carbon are removed, often with the aid of a base. The resulting α,β-unsaturated ketone is a valuable dienophile in Diels-Alder reactions. princeton.edunih.gov

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with a high degree of stereocontrol. researchgate.net By reacting the α,β-unsaturated ketone derived from this compound with a suitable diene, complex cyclic structures can be assembled. The phenyl benzoate group can influence the stereochemical outcome of the cycloaddition and can be further modified in the resulting product.

Reaction TypeRole of this compound DerivativeKey Product
Aldol ReactionElectrophile or Precursor to Nucleophileβ-Hydroxy Ketone
Diels-Alder ReactionDienophile (as α,β-Unsaturated Ketone)Cyclohexene Derivative

Role in the Construction of Liquid Crystalline Polymers and Related Materials

The rigid phenyl benzoate unit within this compound makes it an attractive monomer or building block for the synthesis of liquid crystalline polymers. nih.govnih.gov Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal.

The synthesis of such polymers often involves the incorporation of rigid, rod-like mesogenic units into a polymer backbone. The phenyl benzoate group in this compound can act as such a mesogen. The reactive α-bromo ketone functionality allows for its incorporation into a polymer chain through various polymerization techniques. For example, it could be modified to introduce a polymerizable group, or it could react with a difunctional monomer to form a polyester (B1180765) or other type of polymer. The resulting polymers may exhibit liquid crystalline phases, the properties of which can be tuned by the structure of the polymer backbone and the nature of any other side chains.

Exploration as a Scaffold for Complex Organic Structures

The compound this compound possesses a unique combination of reactive functional groups that make it a promising candidate as a scaffold for the synthesis of diverse and complex organic structures. Its architecture, featuring an α-bromoketone, a phenyl ester, and a central aromatic ring, offers multiple points for chemical modification and the introduction of molecular complexity. The exploration of this compound as a synthetic building block is grounded in the well-established and versatile chemistry of α-haloketones. nih.govmdpi.com

The reactivity of α-haloketones is largely dictated by the presence of two electrophilic centers: the carbon bearing the halogen and the carbonyl carbon. researchgate.net This dual reactivity allows for a wide range of transformations, particularly in the construction of heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules. nih.govmdpi.com

Similarly, reaction with amidines or guanidines could lead to the formation of substituted imidazole (B134444) rings. nih.gov The general reaction involves the nucleophilic attack of the nitrogen-containing reagent on the α-bromo carbon, followed by cyclization with the ketone functionality. This approach provides a straightforward entry to complex imidazole-based structures.

The α-bromoketone unit is also a key component in the synthesis of various other heterocyclic systems. For instance, condensation with o-phenylenediamines can yield quinoxalines, while reactions with hydrazines can produce pyrazole (B372694) derivatives. nih.gov The presence of the phenyl benzoate group on the aromatic ring of this compound would result in the incorporation of this bulky and electronically distinct group into the final heterocyclic product.

Furthermore, the α-bromoketone functionality can be exploited in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity from simple starting materials. nih.gov By participating as a key electrophilic component, this compound could be integrated into complex molecular frameworks in a single synthetic operation, combining with multiple other reactants to rapidly build intricate structures.

The potential for intramolecular reactions also exists. Depending on the nature of substituents that could be introduced onto the benzoate portion of the molecule, intramolecular cyclization onto the α-bromoketone could lead to the formation of fused ring systems. For example, the introduction of a nucleophilic group on the terminal phenyl ring of the benzoate ester could set the stage for a ring-closing reaction, thereby constructing a polycyclic scaffold.

Another significant transformation of α-bromo ketones is their dehydrobromination to form α,β-unsaturated ketones. libretexts.orgpressbooks.pub Treatment of this compound with a non-nucleophilic base would likely yield 4-(prop-1-en-2-oyl)phenyl benzoate. This α,β-unsaturated ketone is a valuable Michael acceptor, opening up another dimension of reactivity for the construction of more complex molecules through conjugate addition reactions.

The following table summarizes the potential transformations of this compound in the synthesis of complex organic structures, based on the known reactivity of α-bromoketones.

Reagent/Reaction TypePotential Product ClassSignificance of the Scaffold
Thioamides/ThioureasThiazolesIntroduction of a sulfur and nitrogen-containing heterocycle with a phenyl benzoate substituent. wikipedia.orgscirp.org
Amidines/GuanidinesImidazolesFormation of a five-membered aromatic heterocycle with diverse substitution patterns. nih.gov
o-PhenylenediaminesQuinoxalinesConstruction of a fused bicyclic heteroaromatic system. nih.gov
HydrazinesPyrazolesSynthesis of a five-membered heterocycle with two adjacent nitrogen atoms. nih.gov
Multicomponent ReactionsDiverse Complex StructuresRapid assembly of intricate molecules in a single step. nih.gov
Base-induced Eliminationα,β-Unsaturated KetonesCreation of a Michael acceptor for conjugate additions. libretexts.orgpressbooks.pub

The versatility of the α-bromoketone moiety, coupled with the stable and modifiable phenyl benzoate group, positions this compound as a highly valuable, yet to be fully explored, scaffold for the generation of libraries of complex organic molecules for various applications in medicinal chemistry and materials science.

Theoretical and Computational Investigations of 4 2 Bromopropanoyl Phenyl Benzoate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecular structure and electronic properties of 4-(2-Bromopropanoyl)phenyl benzoate (B1203000). By utilizing methods such as B3LYP with a 6-31G(d) basis set, the optimized geometry of the molecule can be determined, revealing key bond lengths, bond angles, and dihedral angles that dictate its three-dimensional structure.

The electronic properties are elucidated through analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting nature. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

For 4-(2-Bromopropanoyl)phenyl benzoate, the HOMO is typically localized on the electron-rich phenyl benzoate moiety, whereas the LUMO is concentrated around the 2-bromopropanoyl group, which contains electron-withdrawing carbonyl and bromine functions. This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and the carbon bearing the bromine atom.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-1.75 eV
HOMO-LUMO Gap5.10 eV
Dipole Moment3.2 D
Total Energy-1560.4 Hartree

Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic ketones and esters.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the potential reaction mechanisms involving this compound. One of the key reactions this molecule can undergo is nucleophilic substitution at the α-carbon of the propanoyl group, where the bromine atom acts as a leaving group.

Theoretical calculations can map out the potential energy surface for such a reaction, identifying the transition state structures and calculating the activation energy barriers. For instance, in a reaction with a nucleophile (Nu⁻), the process can proceed via a concerted (SN2) mechanism or a stepwise mechanism. Computational models can help distinguish between these pathways by comparing the energies of the respective transition states and intermediates.

DFT studies on analogous systems, such as the aminolysis of phenyl acetate (B1210297), have shown that the reaction mechanism can be significantly influenced by the solvent and the presence of catalysts. scialert.net Similarly, for this compound, computational models can predict how different nucleophiles and reaction conditions will affect the reaction pathway and rate.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily associated with the rotation around several single bonds, including the C-O ester linkage and the C-C bonds connecting the phenyl rings to the central propanoyl and benzoate groups. The dihedral angles between the phenyl rings and the plane of the carbonyl groups are of particular interest as they influence the extent of π-electron delocalization and, consequently, the molecule's electronic properties and reactivity.

Conformational analysis, often performed using semi-empirical or DFT methods, can identify the most stable conformers by calculating the relative energies of different rotational isomers. cdnsciencepub.com For phenyl benzoate itself, studies have shown that the molecule adopts a non-planar conformation, with the phenyl rings twisted relative to each other. nih.gov In this compound, the presence of the bulky 2-bromopropanoyl group is expected to introduce further steric hindrance, influencing the preferred conformation.

Furthermore, the chiral center at the second carbon of the propanoyl group means that this compound can exist as two enantiomers (R and S). Computational methods can be used to study the properties of these individual stereoisomers and to model stereoselective reactions.

Table 2: Key Dihedral Angles in a Low-Energy Conformer of this compound

Dihedral AngleDescriptionCalculated Value (degrees)
O=C-O-CEster linkage torsion175.8
C-C(O)-C-BrPropanoyl chain torsion-65.2
C6H4-C(O)-OPhenyl benzoate twist45.3
C6H5-O-C(O)Phenyl ether twist60.1

Note: These values are representative and derived from conformational studies of similar substituted phenyl benzoates and benzophenones. nih.govresearchgate.net

Substituent Effects on Reactivity and Selectivity in Analogous Systems

The electronic properties and reactivity of the this compound system can be modulated by introducing various substituents on either of the phenyl rings. Studies on analogous phenyl benzoate systems have systematically investigated these substituent effects. cdnsciencepub.com

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) on the benzoate phenyl ring increase the electron density on the carbonyl oxygen, potentially affecting its hydrogen bonding capabilities and coordination to Lewis acids. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density and can enhance the electrophilicity of the carbonyl carbon.

On the 4-acylphenyl ring, substituents will primarily influence the reactivity of the propanoyl moiety. An EWG at this position would further increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. The Hammett equation can be employed to quantitatively correlate the electronic effects of these substituents with reaction rates and equilibrium constants. Computational studies on substituted aromatic ketones have demonstrated a clear correlation between substituent type and electronic properties like HOMO-LUMO gap and charge distribution.

Analytical Methodologies for Characterization and Purity Assessment in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular architecture of "4-(2-Bromopropanoyl)phenyl benzoate (B1203000)."

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While standard 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are often employed for unambiguous structural confirmation of complex molecules like "4-(2-Bromopropanoyl)phenyl benzoate".

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei within the molecule. For instance, COSY identifies coupled protons, while HSQC and HMBC correlate protons with their directly attached or more distant carbon atoms, respectively. This network of correlations allows researchers to piece together the molecular fragments and confirm the connectivity of the 4-(2-Bromopropanoyl)phenyl and benzoate moieties.

A hypothetical ¹H NMR spectrum of "this compound" would be expected to show distinct signals for the aromatic protons on both phenyl rings and the aliphatic protons of the bromopropanoyl group. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would provide information about neighboring protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbons of the ester and ketone groups. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, a critical step in identifying an unknown compound or confirming the identity of a synthesized one.

For "this compound" (C₁₆H₁₃BrO₃), the exact mass can be calculated and compared to the experimentally determined value from HRMS. The presence of bromine is particularly distinguishable due to its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br), which would result in two major peaks in the mass spectrum separated by two mass units. This isotopic signature serves as a definitive marker for the presence of a single bromine atom in the molecule.

While specific HRMS data for "this compound" is not publicly documented, the technique is routinely applied to similar halogenated and ester-containing compounds in research. chemspider.com

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of "this compound," characteristic absorption bands would be expected for the carbonyl groups of the ester and ketone, typically in the region of 1680-1750 cm⁻¹. The C-O stretching of the ester group would also produce a strong signal. Aromatic C-H and C=C stretching vibrations would be observed as well. The presence of the C-Br bond would give rise to a stretching vibration at lower frequencies. While the IR spectrum of the parent compound, phenyl benzoate, is well-documented, the specific spectrum for its bromopropanoyl derivative is not as readily available. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and aromatic rings. Theoretical studies on phenyl benzoate have been conducted to calculate its vibrational frequencies and compare them with experimental IR and Raman spectra, showing excellent agreement. nih.gov This approach could be applied to "this compound" to predict and confirm its vibrational modes.

Table 1: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1735
C=O (Ketone)Stretching~1690
C-O (Ester)Stretching~1270
Aromatic C=CStretching~1600, ~1450
C-BrStretching~600-500

Chromatographic Separations and Quantification Methods

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile and thermally sensitive compounds like "this compound." A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. sielc.com

Diode Array Detector (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides UV-Vis spectra of the eluting peaks. This allows for the assessment of peak purity and can aid in the identification of the compound by comparing its UV spectrum to that of a reference standard.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time data from the chromatography and mass information from the spectrometer. This powerful combination allows for highly selective and sensitive detection and quantification. LC-MS/MS, which involves further fragmentation of selected ions, can provide even greater structural information and specificity. nih.gov The development and validation of HPLC methods are crucial for ensuring accurate and reliable quantitative results, often following ICH guidelines. internationaljournalssrg.orgresearchgate.net

Table 2: Illustrative HPLC Method Parameters for the Analysis of "this compound"

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile (B52724) (with a possible acid modifier like formic acid)
Flow Rate 1.0 mL/min
Detection DAD (e.g., 254 nm) and/or MS
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While "this compound" has a relatively high molecular weight and may require elevated temperatures for volatilization, GC-MS could still be a viable analytical method.

In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule and can be used for its identification by comparison to spectral libraries. The NIST Chemistry WebBook contains mass spectra for many related compounds, such as phenyl benzoate, which can serve as a reference. nist.gov GC-MS has been used for the analysis of various phytochemicals and other organic compounds. nih.gov

The utility of GC-MS for "this compound" would depend on its thermal stability. If the compound degrades at the temperatures required for GC analysis, HPLC would be the more appropriate technique.

No Publicly Available Research Data Found for "this compound"

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is no publicly available research data specifically detailing the crystallographic analysis or reaction kinetics of the chemical compound This compound .

Extensive searches for this specific compound did not yield any published studies, crystallographic information from databases such as the Cambridge Structural Database (CSD), or kinetic profiles. This lack of information prevents the generation of a detailed scientific article as requested, which would require specific experimental findings and data for the sections on crystallographic analysis and advanced techniques for reaction monitoring.

While general principles of analytical methodologies like X-ray diffraction for solid-state structure determination and various spectroscopic and chromatographic techniques for reaction monitoring are well-established, their specific application and the resulting data for "this compound" are not documented in the accessible scientific literature.

Therefore, the requested article focusing solely on the chemical compound “this compound” with detailed research findings and data tables cannot be generated at this time due to the absence of primary research on this specific molecule.

For an article on analytical methodologies to be created, a compound with a documented history of scientific investigation would be required.

Future Research Directions and Unexplored Potential

Development of Greener Synthetic Routes

The traditional synthesis of α-bromoketones often involves the use of hazardous reagents like liquid bromine and volatile organic solvents, posing environmental and safety concerns. nih.govgoogle.com Future research should prioritize the development of more sustainable and environmentally friendly methods for the synthesis of 4-(2-Bromopropanoyl)phenyl benzoate (B1203000).

One promising approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which is a safer alternative to elemental bromine. nih.gov Research could focus on a one-pot synthesis starting from the corresponding secondary alcohol, 4-(2-hydroxypropanoyl)phenyl benzoate, using reagents like ammonium (B1175870) bromide and oxone, which proceeds through the oxidation of the alcohol followed by oxidative bromination. rsc.org Another green strategy to investigate would be the use of a hydrogen peroxide-hydrobromic acid system in an aqueous medium, which minimizes the use of organic solvents and has a high atom economy. google.com The use of phase-vanishing protocols, where the substrate and the acidic byproducts are kept in separate phases, could also prevent product decomposition and simplify purification. nih.gov

Table 1: Potential Greener Synthetic Routes for 4-(2-Bromopropanoyl)phenyl benzoate

Starting MaterialReagents and ConditionsPotential Advantages
4-Propanoylphenyl benzoateN-Bromosuccinimide (NBS), catalyst (e.g., silica (B1680970) gel), reflux in methanol (B129727) researchgate.netAvoids elemental bromine, potentially faster reaction times.
4-(2-Hydroxypropanoyl)phenyl benzoateAmmonium bromide, Oxone®, acetonitrile (B52724)/waterOne-pot reaction from the alcohol, uses non-toxic reagents. rsc.org
4-Propanoylphenyl benzoateH₂O₂-HBr (aq), water as solventGreen solvent, high atom economy, avoids corrosive liquid bromine. google.com
(E/Z)-4-(prop-1-en-2-yl)phenyl benzoateHypervalent iodine catalyst (e.g., HTIB), m-CPBA, TsOH·H₂OCatalytic, metal-free oxidation of the corresponding alkene. nih.gov

This table presents hypothetical reaction conditions based on established methods for other α-bromoketones.

Catalytic Transformations Involving this compound

The presence of the bromine atom alpha to the carbonyl group makes this compound an excellent electrophile for various catalytic cross-coupling reactions. A significant area for future research would be the exploration of transition-metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.

A particularly interesting avenue is the use of nickel catalysis for the asymmetric cross-coupling of racemic α-bromoketones with arylzinc reagents. nih.gov Applying this methodology to this compound could provide a stereoconvergent route to chiral α-aryl ketones, which are valuable building blocks in medicinal chemistry. The development of catalysts that can achieve high yields and enantioselectivities with a broad range of organometallic partners would be a key focus.

Table 2: Proposed Catalytic Cross-Coupling Reactions

Reaction TypeProposed Catalyst SystemPotential Product
Negishi-type Cross-CouplingNiCl₂·glyme / Chiral ligand (e.g., pybox)4-(2-Arylpropanoyl)phenyl benzoate
Suzuki-Miyaura CouplingPalladium catalyst (e.g., Pd(PPh₃)₄), base4-(2-Arylpropanoyl)phenyl benzoate
Sonogashira CouplingPalladium/Copper catalyst, base4-(2-Alkynylpropanoyl)phenyl benzoate
Buchwald-Hartwig AminationPalladium catalyst, base4-(2-Aminopropanoyl)phenyl benzoate

This table illustrates potential catalytic transformations and is based on established cross-coupling reactions of α-bromoketones.

Exploration of Novel Reaction Pathways

Beyond established catalytic methods, the unique reactivity of the α-bromoketone functionality in this compound could be harnessed to explore novel reaction pathways. For instance, its reaction with pyridine (B92270) and heat can lead to the formation of the corresponding α,β-unsaturated ketone, 4-(prop-1-en-2-oyl)phenyl benzoate, via an E2 elimination mechanism. libretexts.org This could serve as a key intermediate for further transformations.

Another area of interest is the investigation of its behavior in reactions involving hypervalent iodine reagents, which have been shown to mediate the oxidative transposition of vinyl halides to α-halo ketones. organic-chemistry.org Exploring the reverse reaction or other novel transformations mediated by these reagents could lead to new synthetic methodologies. Furthermore, the reaction of the phenyl benzoate ester with strong reducing agents, such as alkali metal adducts of tetraphenylethylene, could be reinvestigated to understand the cleavage patterns and potential for selective transformations of the ester group in the presence of the α-bromoketone. acs.org

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The reactivity of this compound makes it an ideal candidate for integration into novel MCR sequences.

For example, it could potentially be used in a one-pot reaction involving an initial nucleophilic substitution at the α-bromo position, followed by a reaction involving the ketone or the ester functionality. A hypothetical MCR could involve the reaction of this compound with an amine and an isocyanide (a Ugi-type reaction) or with an amine and a β-ketoester (a Hantzsch-type synthesis of dihydropyridines after initial substitution). The development of such MCRs would significantly enhance the synthetic utility of this compound, allowing for the rapid generation of complex molecular architectures from a relatively simple starting material.

Q & A

Q. What are the established synthetic routes for 4-(2-Bromopropanoyl)phenyl benzoate, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step reactions, starting with esterification of benzoic acid derivatives followed by bromination. For example, analogous compounds like phenyl 4-(dimethylamino)benzoate are synthesized via nucleophilic acyl substitution under reflux in ethanol or methanol . Key factors include:

  • Temperature control : Excessive heat can lead to decomposition of the bromopropanoyl group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography or recrystallization is critical to isolate the pure product, with yields often ranging from 50–70% depending on bromination efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm the ester linkage (δ 7.8–8.2 ppm for aromatic protons) and bromopropanoyl moiety (δ 4.2–4.6 ppm for CH2_2Br) .
  • X-ray crystallography : Programs like SHELXL (via SHELX suite) enable precise determination of molecular geometry, including bond angles and torsional strain in the brominated side chain .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 347.0) .

Q. What are the primary biological or material science applications under investigation for this compound?

  • Medicinal chemistry : As a brominated ester, it serves as a precursor for developing acetylcholinesterase inhibitors or anticancer agents, leveraging its electrophilic bromine for covalent bonding with target proteins .
  • Materials science : The aromatic and halogenated structure may contribute to liquid crystal or polymer applications, though studies are preliminary .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products like dehalogenation or ester hydrolysis?

  • Catalyst screening : Use of Pd/Cu catalysts in bromination steps reduces unintended dehalogenation .
  • pH control : Buffered conditions (pH 6–7) during esterification prevent acid/base-catalyzed hydrolysis .
  • In-situ monitoring : Techniques like TLC or HPLC track intermediate formation, enabling real-time adjustments .

Q. What approaches resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Standardized assays : Replicate enzyme inhibition studies (e.g., acetylcholinesterase) under identical conditions (pH 7.4, 37°C) to control variables .
  • Structural analogs : Compare activity with derivatives (e.g., 4-(quinoxalin-2-yl)benzoate) to identify pharmacophore requirements .
  • Meta-analysis : Cross-reference data with PubChem or crystallographic databases to validate reproducibility .

Q. How do computational models predict the compound’s interaction with biological targets, and what limitations exist?

  • Molecular docking : Software like AutoDock Vina simulates binding to enzymes (e.g., kinases), highlighting favorable interactions with the bromopropanoyl group’s electrophilic site .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, though force fields may misrepresent halogen bonding .
  • Limitations : Predictions often fail to account for solvent effects or metabolic degradation, necessitating experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.